Methyl N-pyridin-2-ylacetimidate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
methyl (1E)-N-pyridin-2-ylethanimidate |
InChI |
InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+ |
InChI Key |
YBJQRLPMLCJREW-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=N\C1=CC=CC=N1)/OC |
Canonical SMILES |
CC(=NC1=CC=CC=N1)OC |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of N Pyridinyl Imidates
Fundamental Reactivity of the Imidate Functionality
The imidate group is recognized for its dual electronic nature, capable of acting as both an electrophile and a nucleophile. mdpi.comnih.gov This versatility makes it a valuable functional group in the synthesis of various organic molecules, including esters, amides, amidines, and a range of N-heterocycles like imidazolines, (benz)imidazoles, and oxazolines. mdpi.comnih.gov
Electrophilic Behavior at the Carbon-Nitrogen Double Bond
The carbon atom of the C=N double bond in the imidate functionality is electrophilic. This characteristic is attributed to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. Consequently, it is susceptible to attack by nucleophiles. This electrophilic nature is fundamental to many of the synthetic applications of imidates.
Nucleophilic Character at the Nitrogen Atom
Conversely, the nitrogen atom in the imidate group possesses nucleophilic properties due to the presence of a lone pair of electrons. masterorganicchemistry.com The nucleophilicity of the nitrogen atom in pyridine (B92270) and its derivatives is a well-established concept in organic chemistry. masterorganicchemistry.comias.ac.in The ability of this nitrogen to donate its electron pair allows it to participate in reactions with various electrophiles. nih.gov The nucleophilicity is influenced by the electronic effects of substituents on the pyridine ring; electron-donating groups enhance nucleophilicity by increasing electron density on the nitrogen, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com
Transformations Involving the Pyridine Moiety
The pyridine ring in N-pyridinyl imidates is not merely a passive scaffold but actively participates in and influences the compound's reactivity.
Ring Activation and Functionalization
The pyridine ring can be activated for various functionalization reactions. For instance, N-aminopyridinium salts, which are related to N-pyridinyl imidates, can undergo N-sulfonylation, -acylation, or -alkylation. nih.gov Furthermore, the formation of pyridinium (B92312) ylides from these salts renders them sufficiently nucleophilic to engage in reactions like nucleophilic aromatic substitution (SNAr) with heteroaryl halides. nih.gov The site-selectivity of functionalization on the pyridine ring is a critical aspect, as direct functionalization can often lead to a mixture of regioisomers. nih.gov For example, in electrophilic aromatic substitution (EAS) reactions, pyridine typically directs incoming electrophiles to the C3 position to avoid placing a positive charge on the electronegative nitrogen atom. youtube.com
Participation in Cycloaddition Reactions
N-pyridinyl imidates and related structures can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. nih.gov For example, 1,3-dipolar cycloaddition reactions involving nitrile imines, which can be generated in situ, have been used to synthesize spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com The regioselectivity of these reactions is a key consideration and can often be rationalized by considering steric and electronic factors, as well as by computational methods like Density Functional Theory (DFT). mdpi.com
Chemical Transformations of Methyl N-pyridin-2-ylacetimidate
This compound is a specific example within the N-pyridinyl imidate class. A general synthetic route to N-(pyridin-2-yl)imidates involves the reaction of N-(pyridin-2-yl)iminonitriles with an alcohol in the presence of a base like cesium carbonate. mdpi.com These imidates can then serve as precursors for the synthesis of other N-heterocyclic compounds. mdpi.com For instance, they can react with diamines, such as ethylenediamine (B42938) or 1,3-diaminopropane (B46017), to form N,N-heterocyclic compounds like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine. nih.gov The synthesis of imidazo[1,2-a]pyridines, a significant class of N-heterocycles, can be achieved from 2-aminopyridine (B139424) and various ketone derivatives under different catalytic conditions. nih.govorganic-chemistry.org
Hydrolysis and Alcoholysis Reactions
The reaction of N-pyridinyl imidates with water (hydrolysis) or alcohols (alcoholysis) is a fundamental process that typically leads to the cleavage of the C=N bond. While specific studies on the simple hydrolysis of isolated this compound are not extensively detailed in recent literature, the synthesis of this class of compounds often involves alcoholysis of a precursor, demonstrating the principles of this reaction.
In a notable synthetic protocol, N-(pyridin-2-yl)imidates are formed from N-(pyridin-2-yl)iminonitrile intermediates in various alcoholic media. nih.gov This transformation is effectively an alcoholysis reaction where the alcohol acts as a nucleophile. The process is typically carried out under mild, ambient conditions, facilitated by a base such as cesium carbonate (Cs₂CO₃). mdpi.com A range of primary alcohols, including methanol (B129727), ethanol (B145695), propanol, and butanol, have been successfully employed, yielding the corresponding imidates in good to excellent yields. researchgate.net This demonstrates the general applicability of alcoholysis for creating different alkoxy-substituted imidates.
The following table summarizes the synthesis of various N-(pyridin-2-yl)imidates via the alcoholysis of the corresponding α-iminonitrile precursor, highlighting the versatility of the alcohol substrate.
| Imidate Formed | Alcohol Used | Catalyst | Conditions | Reference |
| Methyl N-(pyridin-2-yl)imidates | Methanol | Cs₂CO₃ | Room Temp | nih.gov, mdpi.com |
| Ethyl N-(pyridin-2-yl)imidates | Ethanol | Cs₂CO₃ | Room Temp | nih.gov, mdpi.com |
| Propyl N-(pyridin-2-yl)imidates | Propanol | Cs₂CO₃ | Room Temp | nih.gov |
| Butyl N-(pyridin-2-yl)imidates | Butanol | Cs₂CO₃ | Room Temp | nih.gov |
| Mono-substituted imidates | 1,2-Propanediol | Cs₂CO₃ | Room Temp | nih.gov |
| Mono-substituted imidates | 1,3-Propanediol | Cs₂CO₃ | Room Temp | nih.gov |
This table is representative of the types of alcohols used in the synthesis of N-(pyridin-2-yl)imidates, which is an alcoholysis process of a precursor.
Aminolysis and Transamidation Processes
Aminolysis, the reaction with an amine, is a key transformation of N-pyridinyl imidates, serving as a powerful method for the synthesis of amidines and other N-N heterocycles. mdpi.comorganic-chemistry.org In this process, the amine acts as a nucleophile, attacking the electrophilic carbon of the imidate functionality, which ultimately leads to the displacement of the alkoxy group and the formation of a new C-N bond.
A preliminary synthetic application for N-(pyridin-2-yl)imidates involves their reaction with diamines. For instance, treatment of a substituted N-(pyridin-2-yl)imidate with ethylenediamine or 1,3-diaminopropane leads to the formation of five- and six-membered N,N-heterocycles, respectively. nih.gov This reaction proceeds via a double aminolysis, where the diamine displaces the pyridin-2-amino group to form cyclic amidine structures. mdpi.com
| Imidate Reactant | Amine | Product Type | Reference |
| N-(pyridin-2-yl)imidate | Ethylenediamine | 2-substituted-4,5-dihydro-1H-imidazole | nih.gov |
| N-(pyridin-2-yl)imidate | 1,3-Diaminopropane | 2-substituted-1,4,5,6-tetrahydropyrimidine | nih.gov |
Transamidation, the exchange of an amide or imide group, is a related process. While direct transamidation studies on this compound are scarce, the underlying mechanism involves the nucleophilic attack of an amine on the imidate. The success of such reactions often requires catalysis to activate the relatively stable imidate moiety and to drive the reaction equilibrium. nih.gov
Rearrangement Reactions
Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. While a vast number of named rearrangement reactions exist in organic chemistry, specific and well-documented examples involving the skeletal rearrangement of this compound or closely related N-pyridinyl imidates are not prominently featured in the surveyed scientific literature. The stability of the N-pyridinyl imidate core under many conditions means that it often participates in intermolecular reactions rather than undergoing intramolecular rearrangement.
Mechanistic Pathways of N-Pyridin-2-yl Imidate Reactions
Understanding the mechanistic pathways of N-pyridin-2-yl imidate reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. These pathways often involve discrete intermediates and are sensitive to kinetic and catalytic influences.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates provides insight into the step-by-step process of a chemical transformation.
α-Iminonitrile Intermediate: In the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridine, an N-(pyridin-2-yl)iminonitrile has been identified as a key intermediate. nih.govmdpi.com This species is formed first and is subsequently transformed into the final imidate product through alcoholysis. researchgate.net
Tetrahedral Intermediate: For reactions of N-pyridinyl imidates, such as aminolysis, a tetrahedral intermediate is a commonly proposed species. This intermediate is formed upon the nucleophilic attack of an amine on the electrophilic carbon of the imidate. The subsequent collapse of this intermediate, involving the expulsion of the leaving group (e.g., an alcohol or 2-aminopyridine), leads to the final product. This mechanism is analogous to that of other acyl transfer reactions. nih.gov
Metal-Complex Intermediates: In metal-catalyzed reactions, the mechanism often involves the formation of a metal-imidate complex. For instance, copper-catalyzed reactions for the synthesis of related heterocycles like imidazo[1,2-a]pyridines are proposed to proceed through an intermediate formed by the coordination of the pyridine ring with the copper catalyst. nih.gov This coordination activates the substrate for subsequent transformations.
Kinetic Studies and Reaction Rate Analysis
Detailed quantitative kinetic studies, such as the determination of rate constants and reaction orders for this compound, are not extensively available in the literature. However, qualitative analysis of reaction outcomes allows for inferences about the factors governing reaction rates.
The rate of reactions involving N-pyridinyl imidates is dependent on several factors:
Nucleophilicity: The rate of aminolysis or alcoholysis is influenced by the nucleophilicity of the attacking amine or alcohol. More nucleophilic reagents will generally react faster.
Steric Hindrance: Steric bulk on either the imidate or the nucleophile can impede the approach to the reactive center, thereby slowing the reaction rate.
Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst (e.g., base or metal complex) directly influences the reaction rate. For example, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, altering the amount of catalyst has been shown to significantly affect the reaction yield and, by extension, the effective rate. nanomaterchem.com
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many syntheses involving N-pyridinyl systems are conducted at elevated temperatures to achieve reasonable reaction times. nih.gov
Influence of Catalysis on Reactivity and Selectivity
Catalysis is a cornerstone of modern organic synthesis, and it plays a critical role in controlling the reactivity and selectivity of reactions involving N-pyridinyl imidates. rsc.org
Base Catalysis: Bases are commonly used to facilitate reactions of imidates and their precursors. For example, the conversion of α-iminonitriles to N-(pyridin-2-yl)imidates is efficiently promoted by cesium carbonate (Cs₂CO₃). nih.gov The base likely deprotonates the alcohol, increasing its nucleophilicity and promoting the attack on the nitrile precursor.
Lewis Acid Catalysis: Lewis acids are employed to activate substrates towards nucleophilic attack. In the synthesis of the N-(pyridin-2-yl)iminonitrile precursor, heterogeneous Lewis acids such as alumina (B75360) (Al₂O₃) are used to catalyze the initial reaction between nitrostyrenes and 2-aminopyridine. nih.govmdpi.com Similarly, in related heterocycle syntheses, additives like zinc chloride (ZnCl₂) are thought to promote the reaction rate by coordinating with carbonyl oxygen atoms. nih.gov
Transition Metal Catalysis: Transition metals, particularly copper, are widely used to catalyze C-N bond-forming reactions in the synthesis of N-pyridinyl-containing heterocycles. organic-chemistry.org Copper(I) and Copper(II) salts can catalyze oxidative cyclization and C-H amidation reactions, often proceeding through copper-ligand intermediates that facilitate the desired bond formation with high efficiency. nih.gov These methods highlight the power of metal catalysis to create complex molecular architectures from N-pyridinyl precursors under controlled conditions.
Applications in Advanced Organic Synthesis and Heterocyclic Chemistry
N-Pyridin-2-yl Imidates as Versatile Synthetic Building Blocks
N-pyridin-2-yl imidates are recognized as powerful electrophilic and nucleophilic molecules in chemical reactions. mdpi.com Their utility stems from the reactive imidate moiety, which can be readily transformed into other important functional groups or participate in cyclization reactions to build complex molecular architectures. This versatility makes them key precursors in multi-step syntheses. researchgate.netresearchgate.net A recently developed green synthetic protocol allows for the efficient creation of various substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, proceeding through an α-iminonitrile intermediate. mdpi.comresearchgate.net This method utilizes mild, ambient conditions, highlighting the accessibility and synthetic importance of this class of compounds. mdpi.com
N-pyridin-2-yl imidates are excellent precursors for the synthesis of amides and amidines, which are fundamental structures in medicinal chemistry and materials science. researchgate.netmdpi.comnih.gov The transformation typically involves the nucleophilic displacement of the imidate's alkoxy group by an amine. The reaction of an N-pyridin-2-yl imidate with a primary or secondary amine leads to the formation of a corresponding N,N'-disubstituted or trisubstituted amidine. This displacement reaction is an established method for amidine synthesis. researchgate.net
Similarly, amides can be generated, often as part of a broader synthetic strategy where the imidate functionality is leveraged for C-N bond formation. nih.govresearchgate.net The conversion of imidates into these functional groups is a cornerstone of their application in organic synthesis. mdpi.com
Table 1: Synthesis of Amidines from N-Pyridin-2-yl Imidates
| Imidate Reactant | Amine Nucleophile | Amidine Product |
|---|---|---|
| Methyl N-pyridin-2-ylacetimidate | Aniline | N-phenyl-N'-pyridin-2-ylacetamidine |
| Ethyl N-pyridin-2-ylbenzimidate | Benzylamine | N-benzyl-N'-pyridin-2-ylbenzamidine |
This table represents illustrative examples of the transformation.
The formation of carbon-nitrogen (C-N) bonds is a critical process in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.gov N-pyridin-2-yl imidates serve as effective reagents in these transformations. mdpi.com The reaction of these imidates with various nucleophiles, particularly amines, is a direct method for constructing new C-N bonds. researchgate.net This synthetic strategy is attractive because it can enable the formation of both C-C and C-N bonds in a single step, with the nitrogen atom from the imidate being incorporated into the final heterocyclic structure. mdpi.com
Recent advancements have focused on developing catalytic systems to facilitate these couplings. For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of α-ketoamides from methyl ketones and pyridin-2-amines, representing an efficient process for C-N and C=O bond formation. researchgate.net More broadly, methods involving the direct insertion of nitrogen atoms into carbon-carbon double bonds are being explored to generate amidine products, showcasing the ongoing innovation in C-N bond formation strategies. nih.gov
Utility in Complex Heterocycle Construction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. frontiersin.org N-pyridin-2-yl imidates are particularly useful for constructing nitrogen-containing heterocycles due to the inherent reactivity of the imidate group and the presence of the pyridine (B92270) ring, which can influence subsequent reaction pathways. researchgate.netmdpi.com
Imidazolines, a class of five-membered nitrogen heterocycles, are present in numerous biologically active compounds and are of significant interest in pharmaceutical research. researchgate.net N-pyridin-2-yl imidates provide a direct and facile route to these structures. A preliminary synthetic application involves the reaction of N-(pyridin-2-yl)imidates with ethylenediamine (B42938) at room temperature. researchgate.netmdpi.com This reaction proceeds via a cyclocondensation mechanism, where the diamine displaces the imidate's alkoxy group and the 2-aminopyridine (B139424) leaving group, to form the 2-substituted imidazoline (B1206853) ring in good yields. researchgate.netmdpi.com
The synthesis of five-membered heterocycles is a major focus in organic chemistry, as these scaffolds are prevalent in both natural products and synthetic drugs. frontiersin.orgnih.govhyphadiscovery.com The use of imidates is one of many strategies developed to access these important structures, which also include methods starting from aldehydes, olefins, or allenes. researchgate.netorganic-chemistry.org
Table 2: Synthesis of a 2-Imidazoline from an N-Pyridin-2-yl Imidate
| Imidate Reactant | Diamine Reactant | Heterocyclic Product |
|---|
This is a specific example reported in the literature. researchgate.net
The synthetic utility of N-pyridin-2-yl imidates extends to the construction of six-membered heterocycles like pyrimidines and their fused analogs, pyridopyrimidines. The same reaction principle used for imidazoline synthesis can be applied here; reacting an N-pyridin-2-yl imidate with a 1,3-diamine, such as 1,3-diaminopropane (B46017), yields the corresponding 2-substituted tetrahydropyrimidine. researchgate.net
Furthermore, amidines, which are readily synthesized from imidates, are key intermediates in the construction of pyrimidine-containing frameworks. mdpi.com For example, N-uracil amidines undergo oxidative coupling with methylarenes to produce pyrimidouracils. mdpi.com Fused systems like pyridopyrimidines, which are privileged structures in drug discovery, can also be assembled using strategies that involve amidine intermediates. nih.govnih.gov These methods often start from a pre-formed pyridine or pyrimidine (B1678525) ring and use cyclization reactions with reagents like guanidine (B92328) to complete the fused heterocyclic system. nih.gov
The reactivity of the imidate functional group can also be harnessed to access nitrogen-rich heterocycles such as triazoles and triazines. While direct, one-step conversions from this compound are less common, the underlying chemical principles are applicable. For instance, the synthesis of 1,2,4-triazoles often proceeds through intermediates like N-acyl-thiosemicarbazides, which are formed from hydrazides and subsequently cyclize. nih.gov This highlights the importance of activated carbonyl or imine derivatives in forming the triazole ring.
Similarly, the synthesis of 1,3,5-triazines can be achieved from precursors that share reactivity patterns with imidates. A solid-phase synthesis strategy for 1,3,5-triazine-2,4-diones involves the cyclization of a resin-bound isothiourea (a sulfur analog of an imidate) with isocyanates. nih.gov These examples demonstrate that the core reactivity of the imidate group—acting as an activated precursor for cyclocondensation reactions—is a foundational concept for building a wide variety of nitrogen heterocycles, including triazoles and triazines. nih.govnih.gov
Integration into Fused Pyridine Ring Systems (e.g., Imidazo[1,2-a]pyridines)
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem and Miroprofen. nih.gov Consequently, the development of efficient synthetic routes to this fused heterocyclic system is of paramount importance. While direct cyclization of this compound is not the most common pathway, the foundational components of the imidate, particularly the 2-aminopyridine unit, are central to the most prominent methods for constructing the imidazo[1,2-a]pyridine core.
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) stands out as a powerful and widely adopted multi-component strategy for synthesizing 3-amino-imidazo[1,2-a]pyridines. researchgate.netnih.gov This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov The GBB reaction's success highlights the significance of the 2-aminopyridine moiety, the parent amine of the imidate, as the key starting material for accessing this valuable fused ring system. The versatility of the GBB reaction allows for the incorporation of diverse substituents, making it a cornerstone in the generation of chemical libraries for drug discovery. nih.govresearchgate.net The reaction is often performed under mild conditions and can be accelerated using microwave assistance or various catalysts. mdpi.commdpi.com
Table 1: Examples of Groebke–Blackburn–Bienaymé (GBB) Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, MeOH, rt | Moderate | mdpi.com |
| 2-Aminopyridine | 3-Formyl-chromone | tert-Butyl isocyanide | NH4Cl, EtOH, MW (100W, 80°C) | 36% | mdpi.com |
| 2-Aminopyridine | Azidobenzaldehyde | Cyclohexyl isocyanide | NH4Cl (20 mol%), EtOH, MW (150W, 60°C) | Good (82-91% for series) | mdpi.com |
| 6-Aryl-2-aminopyridines | Various Aldehydes | Various Isocyanides | Chiral Phosphoric Acid | High to Excellent | nih.gov |
Potential in Multi-Component Reactions
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from simple precursors. mdpi.com The structural framework of this compound is intrinsically linked to MCRs, primarily through its precursor, 2-aminopyridine, which is a key reactant in one of the most significant MCRs for heterocyclic synthesis.
As previously mentioned, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prime example of a three-component reaction (3CR) that provides rapid access to the imidazo[1,2-a]pyridine scaffold. mdpi.combeilstein-journals.org This reaction's convergence and ability to generate molecular diversity from readily available starting materials underscore the power of MCRs in modern synthetic chemistry. mdpi.com
Beyond its formation, the imidazo[1,2-a]pyridine system, once synthesized, can participate in further MCRs to introduce additional complexity and functionality. For instance, researchers have developed a three-component aza-Friedel–Crafts reaction using imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, to achieve C3-alkylation of the heterocyclic core. mdpi.com Another innovative MCR involves an iron-catalyzed three-component coupling of imidazo[1,2-a]pyridines, sodium sulfinates, and N,N-Dimethylacetamide (DMA) to install a sulfonylmethyl group at the C3 position. nih.gov These examples demonstrate that the heterocyclic core derived from 2-aminopyridine serves as a versatile platform for subsequent multi-component functionalization.
Table 2: Multi-Component Reactions Involving the Imidazo[1,2-a]pyridine Scaffold
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé (GBB-3CR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (e.g., NH4Cl, Sc(OTf)3) | 3-Amino-imidazo[1,2-a]pyridines | mdpi.combeilstein-journals.org |
| Aza-Friedel–Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)3 | C3-Alkylated Imidazo[1,2-a]pyridines | mdpi.com |
| Sulfonylmethylation | Imidazo[1,2-a]pyridine, Sodium sulfinate, DMA | FeCl3/K2S2O8 | 3-Sulfonylmethyl-imidazo[1,2-a]pyridines | nih.gov |
| One-pot Condensation | 2-Aminopyridine, Phenylglyoxal, Dimedone | Molecular Iodine (I2) | Tetrasubstituted Imidazo[1,2-a]pyridines | nih.gov |
Development of Novel Reagents Based on N-Pyridin-2-yl Imidates
The reactivity of the imidate functional group makes N-pyridin-2-yl imidates, including this compound, valuable precursors for the synthesis of other heterocyclic systems. Their ability to be transformed into different scaffolds demonstrates their utility as versatile synthetic intermediates. mdpi.com
Recent research has shown that N-pyridin-2-yl imidates can be effectively converted into other N-heterocycles. mdpi.com A notable application is their reaction with diamines to produce cyclic amidines. For example, the treatment of a substituted N-(pyridin-2-yl)imidate with ethylenediamine or 1,3-diaminopropane in acetonitrile (B52724) at room temperature leads to the formation of 2-substituted imidazolines and 1,4,5,6-tetrahydropyrimidines, respectively. mdpi.com In this transformation, the diamine displaces the 2-aminopyridine leaving group, followed by intramolecular cyclization to yield the new heterocyclic ring. This method provides a straightforward pathway to these important structural motifs from the imidate platform.
Table 3: Synthesis of Novel Heterocycles from N-(Pyridin-2-yl)imidates
| Imidate Precursor | Diamine Reagent | Solvent | Conditions | Product Heterocycle | Reference |
|---|---|---|---|---|---|
| Methyl N-(pyridin-2-yl)benzimidate derivative | Ethylenediamine | Acetonitrile | Room Temperature | 2-Phenyl-4,5-dihydro-1H-imidazole derivative | mdpi.com |
| Methyl N-(pyridin-2-yl)benzimidate derivative | 1,3-Diaminopropane | Acetonitrile | Room Temperature | 2-Phenyl-1,4,5,6-tetrahydropyrimidine derivative | mdpi.com |
This synthetic application underscores the potential of N-pyridin-2-yl imidates as pivotal building blocks, enabling access to a diverse range of heterocyclic structures beyond the more common fused pyridine systems.
Advanced Structural Characterization and Computational Chemistry Studies
Spectroscopic Methods for Structural Elucidation of N-Pyridin-2-yl Imidates
Spectroscopic analysis is fundamental to confirming the structure of N-pyridin-2-yl imidates and understanding their chemical nature. Techniques such as NMR, HRMS, vibrational spectroscopy, and X-ray diffraction each provide unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and investigating dynamic processes like tautomerism in N-pyridin-2-yl imidates. The imidate-amide tautomerism is a key feature of this class of compounds. Methyl N-pyridin-2-ylacetimidate can theoretically exist in an equilibrium with its tautomer, N-(pyridin-2-yl)acetamide.
The general principle of using NMR to study tautomerism relies on the fact that different tautomers will have distinct sets of chemical shifts and coupling constants. encyclopedia.pub If the exchange between tautomers is slow on the NMR timescale, separate signals for each form can be observed. encyclopedia.pub However, for N-(pyridin-2-yl)acetamide, the evidence points to one tautomer being overwhelmingly dominant. psu.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Amide Tautomer of N-(pyridin-2-yl)acetamide in [2H]chloroform Data extracted from studies on N-(pyridin-2-yl)acetamide, a tautomer of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) C2 | - | 152.1 |
| Pyridine C3 | 8.32 | 114.2 |
| Pyridine C4 | 7.71 | 138.6 |
| Pyridine C5 | 7.02 | 119.8 |
| Pyridine C6 | 8.22 | 148.1 |
| Acetyl CH₃ | 2.22 | 24.8 |
| Acetyl C=O | - | 169.1 |
| NH | 9.00 | - |
| Source: Data compiled from Katritzky et al., 1995. psu.edu |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural analysis of organic compounds, providing two critical pieces of information: the precise molecular formula and insights into the structure through fragmentation patterns. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, allowing for the determination of its elemental composition. nih.gov
When analyzing a compound like this compound, HRMS would confirm its molecular formula, C₈H₁₀N₂O. The subsequent fragmentation, typically induced by techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides a structural fingerprint. nih.govnih.gov The fragmentation pathways of related heterocyclic systems, such as imidazo[1,2-a]pyridines, have been studied in detail. nih.gov Common fragmentation patterns often involve the cleavage of characteristic bonds. For N-pyridin-2-yl imidates, key fragmentations would be expected to include:
Cleavage of the C-O bond of the imidate group.
Loss of the methoxy (B1213986) group (-OCH₃).
Fission of the N-pyridin-2-yl bond.
Fragmentation of the pyridine ring itself.
By analyzing the m/z values of these fragment ions, a detailed picture of the molecule's substructures can be assembled, corroborating the structure proposed by other spectroscopic methods. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound and its tautomer, vibrational spectroscopy can be a key method to distinguish between the two forms.
The key differences would be:
Imidate Tautomer (this compound): Characterized by a strong C=N stretching vibration and a C-O stretching vibration.
Amide Tautomer (N-(pyridin-2-yl)acetamide): Characterized by a strong C=O (Amide I) stretching vibration and an N-H bending (Amide II) vibration. The N-H stretching vibration would also be present. researchgate.net
Studies on pyridine itself show characteristic ring breathing and stretching modes. aps.org For example, the C₂v point-group symmetry of pyridine results in 27 possible vibrational modes, all of which are Raman active. aps.org In a substituted pyridine like this compound, these modes would be present but shifted due to the influence of the substituent. DFT calculations are often employed to assign the observed experimental frequencies to specific vibrational modes of the molecule. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for Imidate and Amide Tautomers
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Tautomer |
| C=O | Stretch (Amide I) | 1680 - 1710 | Amide |
| N-H | Bend (Amide II) | 1510 - 1550 | Amide |
| N-H | Stretch | 3200 - 3400 | Amide |
| C=N | Stretch | 1640 - 1690 | Imidate |
| C-O | Stretch | 1200 - 1300 | Imidate |
| Pyridine Ring | Ring Stretch | 1400 - 1600 | Both |
| Source: General spectroscopic data and analysis from related compounds. researchgate.netaps.org |
X-ray Diffraction Analysis for Solid-State Molecular Geometry
While a crystal structure for this compound is not publicly available, studies on closely related compounds are informative. For example, the analysis of 2-(pyridin-2-yl)-1H-perimidine and its methylated analogues has demonstrated how X-ray diffraction can reveal intramolecular hydrogen bonds and the relative orientations of heterocyclic rings. nih.gov In the context of tautomerism, X-ray analysis would definitively show the location of the double bond (C=N vs. C=O) and the position of the relevant hydrogen atom (on the nitrogen or oxygen), thereby identifying the stable tautomer in the crystal lattice. It also reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.gov
Theoretical and Computational Investigations
Theoretical and computational methods, particularly those based on quantum chemistry, are essential complements to experimental data. They provide insights into electronic structure, relative stabilities of different forms, and can help in the interpretation of spectroscopic results.
Quantum Chemical Calculations (DFT, SCS-MP2) for Electronic Structure and Tautomeric Equilibria
Quantum chemical calculations are widely used to investigate molecules like this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (like MP2) are common methods for this purpose. researchgate.net
These calculations can predict:
Relative Stabilities: By calculating the total electronic energy of the different possible tautomers (the imidate and the amide forms), computational chemistry can predict which form is more stable and by how much. These calculations can be performed for the gas phase or can include solvent effects to better mimic experimental conditions. researchgate.netresearchgate.net
Geometric Parameters: Optimized molecular geometries provide theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction.
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these calculated spectra with experimental ones is a powerful method for confirming structural assignments and identifying the present tautomer. researchgate.net For example, a study on adenine (B156593) used DFT and MP2 methods to conclude that the N(9)H-amino tautomer is the most stable form, which was consistent with experimental NMR and vibrational spectra. researchgate.net
For the this compound system, DFT calculations would likely confirm the experimental findings from NMR on related compounds—that the amide tautomer, N-(pyridin-2-yl)acetamide, is significantly more stable than the imidate form under standard conditions. psu.edu
Molecular Dynamics Simulations of N-Pyridin-2-yl Imidates
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of N-pyridin-2-yl imidates in various environments. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes, solvent interactions, and intermolecular associations.
For N-pyridin-2-yl imidates, MD simulations can elucidate several key aspects. For instance, simulations in aqueous solutions can reveal the nature and strength of interactions between the imidate functionality, the pyridine ring, and surrounding water molecules. This is critical for understanding their solubility and behavior in biological or protic environments. Studies on related heterocyclic molecules, such as the interaction of imidazole (B134444) with glucose in water, have demonstrated the utility of MD in quantifying weak intermolecular forces, including stacking interactions and hydrogen bonding. nih.gov Such simulations for N-pyridin-2-yl imidates would likely explore the hydrogen bonding capabilities of the pyridyl nitrogen and the imidate group, as well as potential π-π stacking interactions involving the pyridine ring.
Furthermore, MD simulations can be employed to study the aggregation behavior of these molecules. Research on trimeric triaryl pyridinium (B92312) ionic liquids has utilized MD to investigate their molecular organization and binding affinities, highlighting the role of non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov For N-pyridin-2-yl imidates, understanding their propensity to self-associate or interact with other molecules is vital for applications in materials science or as ligands in catalysis.
The data generated from MD simulations, such as radial distribution functions and potential of mean force calculations, can provide quantitative measures of these interactions. The following table illustrates the type of data that can be obtained from MD simulations, based on studies of similar systems.
| Simulation Parameter | Information Gained | Potential Relevance for N-Pyridin-2-yl Imidates |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from another particle. | Elucidates the solvation shell structure around the molecule and specific atomic interactions with solvent molecules. |
| Potential of Mean Force (PMF) | Calculates the free energy profile along a specific reaction coordinate. | Can be used to understand the energetics of conformational changes or the association/dissociation of molecular complexes. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over the simulation time. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Crucial for understanding interactions in protic solvents and with biological macromolecules. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for mapping the intricate pathways of chemical reactions involving N-pyridin-2-yl imidates. Density Functional Theory (DFT) is a commonly employed method to calculate the electronic structure of molecules and to locate and characterize stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.
The unique electronic nature of the imidate group, possessing both nucleophilic and electrophilic centers, makes it a versatile synthon in organic synthesis. rsc.org Computational studies are essential to unravel the mechanisms of reactions where N-pyridin-2-yl imidates act as precursors to N-heterocycles. researchgate.net For example, in the transformation of N-(pyridin-2-yl)iminonitriles to N-(pyridin-2-yl)imidates, computational analysis can help to elucidate the role of the base and the solvent in the reaction mechanism. mdpi.comresearchgate.netnih.gov
A key aspect of these studies is the identification and characterization of transition states (TS). The energy of the transition state determines the activation energy of a reaction and, consequently, its rate. Computational methods can predict the geometry of the transition state and its vibrational frequencies, confirming it as a first-order saddle point on the potential energy surface. Recent advancements in computational chemistry have made it possible to model increasingly complex reaction mechanisms, including those involving non-covalent interactions that can significantly influence the stability of transition states. researchgate.netrsc.org
For instance, in reactions involving N-pyridin-2-yl imidates, DFT calculations could be used to compare different possible mechanistic pathways, such as concerted versus stepwise processes in cyclization reactions. The calculated activation barriers for each pathway would indicate the most probable mechanism. The table below outlines the key computational parameters used in the study of reaction mechanisms.
| Computational Parameter | Description | Significance for N-Pyridin-2-yl Imidate Reactions |
| Reaction Energy (ΔE_rxn) | The difference in energy between products and reactants. | Determines if a reaction is exothermic or endothermic. |
| Activation Energy (ΔE_a) | The energy barrier that must be overcome for a reaction to occur. | A key factor in determining the reaction rate. |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bonding changes occurring during the reaction. |
| Imaginary Frequency | A negative vibrational frequency corresponding to the motion along the reaction coordinate at the TS. | Confirms the structure as a true transition state. |
Prediction of Reactivity and Selectivity Using Computational Models
Building on the understanding of reaction mechanisms, computational models can be used to predict the reactivity and selectivity of N-pyridin-2-yl imidates in various chemical transformations. By systematically varying substituents on the N-pyridin-2-yl imidate structure and calculating the corresponding changes in activation energies, it is possible to create predictive models for reactivity.
A notable example of this approach is the use of the aryne distortion model, which has been successfully applied to predict the regioselectivity in reactions of 3,4-pyridynes. nih.gov This model, supported by DFT calculations, posits that substituents can distort the geometry of the aryne, leading to a preference for nucleophilic attack at a specific position. A similar approach could be applied to substituted N-pyridin-2-yl imidates to predict how different electronic and steric factors influence their reactivity and the regioselectivity of their subsequent reactions.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed by correlating calculated molecular descriptors with experimentally observed reactivity. Descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials can be calculated using quantum chemical methods. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.
Recent studies have also demonstrated the potential of using the stability of reaction intermediates, which are computationally less demanding to calculate than transition states, to predict reaction rates. nih.gov For reactions involving N-pyridin-2-yl imidates, calculating the energies of key intermediates could provide a rapid and accurate method for screening the reactivity of a large number of derivatives.
The following table summarizes some of the computational descriptors used to predict reactivity and selectivity.
| Computational Descriptor | Description | Predictive Power for N-Pyridin-2-yl Imidates |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and shape of these orbitals indicate the sites for electrophilic and nucleophilic attack. |
| Electrostatic Potential (ESP) Map | A visualization of the charge distribution on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |
| Calculated Atomic Charges | The partial charge assigned to each atom in the molecule. | Can be used to rationalize and predict regioselectivity in reactions. |
| Steric Descriptors | Parameters that quantify the steric bulk of substituents. | Helps in predicting stereoselectivity and identifying sterically hindered reaction sites. |
Emerging Research and Future Perspectives
Development of Catalytic and Stereoselective Syntheses of N-Pyridin-2-yl Imidates
The synthesis of N-pyridin-2-yl imidates has traditionally been achieved through various methods, including the reaction of nitriles with alcohols. A notable advancement is the development of a facile and green synthetic protocol for substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via N-(pyridin-2-yl)iminonitrile intermediates. mdpi.comresearchgate.net This method utilizes a heterogeneous Lewis acid catalyst, Al2O3, for the in situ formation of α-iminonitriles, which are then transformed into the desired N-(pyridin-2-yl)imidates in the presence of cesium carbonate (Cs2CO3) in alcoholic media under ambient conditions. mdpi.com The reaction demonstrates good to high yields with various alcohols, although bulkier alcohols can lead to decreased yields due to steric hindrance. mdpi.com
While efficient, many current methods for synthesizing N-pyridin-2-yl imidates lack stereocontrol, yielding racemic or diastereomeric mixtures. The development of catalytic and stereoselective syntheses is a key area of ongoing research. Drawing inspiration from the broader field of asymmetric catalysis, several strategies are being explored.
Catalytic Enantioselective Approaches:
The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. youtube.com For N-pyridin-2-yl imidates, research is focusing on the development of catalytic systems that can achieve high enantioselectivity. This includes the exploration of:
Chiral Brønsted Acids and Bases: These catalysts can activate the substrates and control the approach of the nucleophile to generate a specific stereoisomer. youtube.com
Chiral Lewis Acids: Metal complexes with chiral ligands can coordinate to the reactants and create a chiral environment, directing the stereochemical course of the reaction.
Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to metal-based systems. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could potentially be employed in the asymmetric synthesis of N-pyridin-2-yl imidates. youtube.com
An example of a related asymmetric synthesis is the enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition using a chiral monodentate phosphine (B1218219) ligand (MonoPhos). nih.gov Such strategies could be adapted for the stereoselective synthesis of N-pyridin-2-yl imidates.
Biocatalysis:
Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of engineered enzymes, such as myoglobin (B1173299) variants, has shown promise in the asymmetric synthesis of chiral amines through carbene N-H insertion. nih.gov This biocatalytic approach could be extended to the synthesis of chiral N-pyridin-2-yl imidates, offering a sustainable and highly selective alternative to traditional chemical methods.
Exploration of Novel Reactivity Modes for N-Pyridin-2-yl Imidates
N-pyridin-2-yl imidates are recognized as powerful electrophiles and nucleophiles, making them valuable intermediates in organic synthesis. mdpi.com Their primary application has been in the synthesis of various N-heterocyclic compounds. mdpi.com For instance, they can be readily converted into imidazolines and tetrahydropyrimidines by reaction with appropriate diamines. mdpi.com
However, the full reactivity potential of N-pyridin-2-yl imidates is yet to be completely unlocked. Current research is aimed at exploring novel reactivity modes beyond their established role as precursors to heterocycles. This includes investigating their participation in:
Cycloaddition Reactions: The imidate functionality could potentially participate in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct complex polycyclic systems.
Rearrangement Reactions: Investigating novel rearrangement reactions of N-pyridin-2-yl imidates could lead to the discovery of new synthetic transformations and the formation of unique molecular scaffolds.
Cross-Coupling Reactions: The pyridine (B92270) ring and the imidate functionality offer multiple sites for potential cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecules.
Mechanistic studies are crucial to understanding and predicting the reactivity of these compounds. nih.gov A deeper understanding of the electronic properties and reaction mechanisms of N-pyridin-2-yl imidates will be instrumental in designing new reactions and expanding their synthetic utility.
Integration of N-Pyridin-2-yl Imidates into Flow Chemistry and Automated Synthesis
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of flow chemistry and automated synthesis platforms. nih.govresearchgate.netnih.govchemspeed.com These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput experimentation. beilstein-journals.orgrsc.org
The integration of N-pyridin-2-yl imidate synthesis into these modern platforms is a promising area of research. A continuous-flow synthesis of related N-aryl/N-alkyl 4-pyridones has been successfully developed, demonstrating the feasibility of applying this technology to similar heterocyclic systems. researchgate.net
Flow Chemistry:
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. tue.nl This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of N-pyridin-2-yl imidates could be adapted to a flow process, potentially enabling a more efficient and scalable production of these valuable intermediates. nih.gov Furthermore, telescoping multiple reaction steps in a continuous flow system without isolating intermediates can significantly streamline the synthesis of complex molecules derived from N-pyridin-2-yl imidates. beilstein-journals.org
Automated Synthesis:
Automated synthesis platforms, often coupled with high-throughput purification techniques, enable the rapid generation and purification of large compound libraries. researchgate.netnih.gov By integrating the synthesis of N-pyridin-2-yl imidates into such automated workflows, researchers can efficiently explore a wide range of structural diversity. This is particularly valuable for generating libraries of compounds for biological screening or for optimizing the properties of new materials. Stopped-flow synthesis is another promising technique for the rapid synthesis of compound libraries with minimal reagent consumption. nih.gov
Expansion of N-Pyridin-2-yl Imidate Applications in Advanced Material Science Precursors
The unique structural features of N-pyridin-2-yl imidates, particularly the presence of multiple nitrogen atoms capable of coordinating to metal ions, make them attractive building blocks for advanced materials. The pyridine nitrogen and the imidate nitrogen atoms can act as ligands, binding to metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govresearchgate.netuniversityofgalway.iemdpi.comnih.gov
Coordination Polymers and MOFs:
Coordination polymers and MOFs are crystalline materials with porous structures that have shown great promise in various applications, including gas storage, catalysis, and sensing. The specific geometry and electronic properties of the N-pyridin-2-yl imidate ligand can influence the structure and properties of the resulting coordination polymer or MOF. By systematically modifying the substituents on the N-pyridin-2-yl imidate scaffold, it may be possible to fine-tune the properties of these materials for specific applications. For example, the incorporation of NNN pincer ligands containing tellurium into a pyridine framework has been explored for its impact on coordination behavior. acs.org
Functional Polymers and Surface Modification:
N-pyridin-2-yl imidates can also be envisioned as monomers or functional groups for the synthesis of novel polymers. The pyridine and imidate moieties can impart specific properties to the polymer, such as thermal stability, conductivity, or the ability to coordinate with metals. Furthermore, these compounds could be used as surface modifying agents to alter the properties of materials, for instance, by improving their adhesion or biocompatibility.
Addressing Challenges and Future Directions in N-Pyridin-2-yl Imidate Research
Despite the significant potential of N-pyridin-2-yl imidates, several challenges remain to be addressed to fully realize their utility in organic synthesis and materials science.
Current Challenges:
Limited Substrate Scope: While progress has been made, the synthesis of certain substituted N-pyridin-2-yl imidates can be challenging. For example, sterically hindered substrates may lead to lower reaction yields. mdpi.com
Stereoselectivity: The development of general and highly stereoselective methods for the synthesis of chiral N-pyridin-2-yl imidates remains a major hurdle. nih.govnih.govscienceopen.comnih.gov
Stability and Reactivity: A comprehensive understanding of the stability and reactivity of N-pyridin-2-yl imidates under various conditions is needed to expand their synthetic applications.
Scalability: While laboratory-scale syntheses are well-established, the development of scalable and cost-effective processes for the large-scale production of these compounds is crucial for their industrial application.
Future Directions:
The future of N-pyridin-2-yl imidate research will likely focus on addressing these challenges and exploring new frontiers. Key areas for future investigation include:
Development of Novel Catalytic Systems: The design and development of new, highly efficient, and stereoselective catalysts will be a major focus. This will involve the exploration of new metal-ligand complexes, organocatalysts, and biocatalysts.
Exploration of Unconventional Reaction Media: The use of environmentally benign solvents, such as water or ionic liquids, or even solvent-free conditions, will be explored to develop more sustainable synthetic protocols.
Computational Modeling: Density functional theory (DFT) and other computational methods will play an increasingly important role in understanding the reactivity of N-pyridin-2-yl imidates and in designing new catalysts and reactions.
Expansion of Applications: A significant effort will be directed towards expanding the applications of N-pyridin-2-yl imidates in areas such as medicinal chemistry, agrochemicals, and materials science. This will involve the synthesis of new derivatives and the evaluation of their biological and physical properties. The exploration of their use in creating novel PI3Kα inhibitors is one such promising avenue. nih.gov
Q & A
Q. Key Methodological Takeaways :
- Synthesis : Prioritize regioselective routes and validate purity with orthogonal techniques.
- Characterization : Combine crystallographic and spectroscopic data to resolve structural ambiguities.
- Application : Leverage bifunctional ligand properties for coordination chemistry or drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
